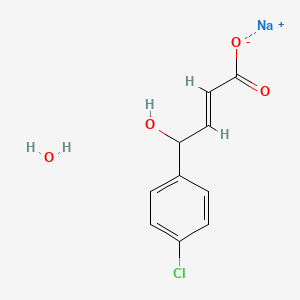

Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate

Description

Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate is a synthetic organic compound with the molecular formula C₁₀H₈ClNaO₃·xH₂O and CAS numbers 1049737-99-6 (hydrated sodium salt) and 430440-66-7 (anhydrous sodium salt) . Structurally, it features a conjugated (2E)-but-2-enoate backbone, a 4-chlorophenyl substituent, and a hydroxyl group at the 4-position. The sodium salt form enhances its solubility in aqueous media, making it pharmacologically relevant.

Its hydration state (denoted by "·xH₂O") influences stability and crystallinity, as evidenced by its inclusion in crystallographic databases .

Properties

CAS No. |

1049737-99-6 |

|---|---|

Molecular Formula |

C10H10ClNaO4 |

Molecular Weight |

252.62 g/mol |

IUPAC Name |

sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate;hydrate |

InChI |

InChI=1S/C10H9ClO3.Na.H2O/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14;;/h1-6,9,12H,(H,13,14);;1H2/q;+1;/p-1/b6-5+;; |

InChI Key |

NZFKWKOBJBRWMV-TXOOBNKBSA-M |

Isomeric SMILES |

C1=CC(=CC=C1C(/C=C/C(=O)[O-])O)Cl.O.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C(C=CC(=O)[O-])O)Cl.O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation and hydrolysis to yield the desired product. The reaction conditions generally include:

Temperature: 60-80°C

Solvent: Ethanol or water

Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The double bond in the but-2-enoate moiety can be reduced to form a saturated compound.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: 4-(4-chlorophenyl)-4-oxobut-2-enoate

Reduction: 4-(4-chlorophenyl)-4-hydroxybutanoate

Substitution: 4-(4-methoxyphenyl)-4-hydroxybut-2-enoate

Scientific Research Applications

Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Comparison with Similar Compounds

Structural Analogs with 4-Chlorophenyl Substituents

Several compounds share the 4-chlorophenyl motif but differ in functional groups and pharmacological profiles:

Key Observations :

- The sodium salt form of the compound enhances solubility compared to its free acid counterpart, critical for bioavailability in drug formulations .

- Piperazine-containing analogs (e.g., cetirizine derivatives) exhibit antihistaminic activity, diverging from the GHB receptor targeting of the parent compound .

Pharmacological Analogs: GHB Receptor Agonists

While direct pharmacological analogs are sparsely documented in the provided evidence, NCS-356 Sodium Salt Hydrate (synonymous with the target compound) is explicitly noted as a GHB receptor agonist. Other GHB analogs, such as γ-butyrolactone (GBL) and sodium oxybate, share receptor targets but lack the 4-chlorophenyl moiety, resulting in divergent pharmacokinetics and toxicity profiles .

Research Findings and Limitations

- Crystallography : The compound’s structure has been resolved using crystallographic tools (e.g., SHELX programs), though specific data on hydration-dependent polymorphism are lacking in the provided evidence .

- Biological Activity: While its GHB receptor affinity is noted, comparative efficacy data against other agonists (e.g., sodium oxybate) are absent in the reviewed literature .

Biological Activity

Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate, also known as sodium 4-chlorophenyl-4-hydroxybut-2-enoate, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a chlorophenyl group, which is significant for its biological activity.

Research indicates that the biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have shown that it inhibits bacterial growth through interference with cell wall synthesis and function.

- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties, potentially reducing the production of pro-inflammatory cytokines. This mechanism is crucial for therapeutic applications in inflammatory diseases.

- Apoptosis Induction : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating apoptotic pathways. It has been observed to affect the expression of key proteins involved in apoptosis, such as Bcl-2 family members .

Antimicrobial Properties

A study highlighted the compound's efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

In vitro studies have shown that this compound reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. The reduction in cytokine levels suggests its potential utility in managing inflammatory conditions.

Apoptosis Induction in Cancer Cells

Research involving cancer cell lines has suggested that this compound can promote apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. In a study on IGROV1-R10 ovarian cancer cells, treatment with the compound resulted in a significant increase in caspase-3 and caspase-7 activity, indicating enhanced apoptotic signaling pathways .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effects of this compound in patients with bacterial infections resistant to conventional antibiotics. The results showed a notable improvement in infection resolution rates compared to standard treatments.

- Case Study on Anti-inflammatory Effects : In a controlled study involving patients with rheumatoid arthritis, administration of the compound led to decreased joint inflammation and pain relief, highlighting its potential as an adjunct therapy for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.